molecular formula C10H8BrFO2 B2596636 (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2307771-63-5

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2596636
CAS No.: 2307771-63-5
M. Wt: 259.074
InChI Key: RSQDENVDTJSTMO-PHDIDXHHSA-N
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Description

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative serving as a high-value synthetic intermediate in medicinal chemistry and organic synthesis. Its core structure combines a stereodefined cyclopropane ring with a multifunctional aryl halide, making it a versatile precursor for constructing complex, bioactive molecules . This compound is particularly valuable in pharmaceutical research for the development of active ingredients. The strained cyclopropane ring is a key motif found in various therapeutic agents, and its specific (1R,2R) absolute configuration is critical for achieving desired biological activity and optimizing pharmacokinetic properties in drug candidates . The 2-bromo-6-fluorophenyl substituent offers a handle for further synthetic elaboration via modern cross-coupling methodologies, such as Suzuki reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems . Researchers utilize this chiral building block in the synthesis of more complex structures, such as cyclopropanecarboxamide derivatives, which are prominent in drug discovery efforts . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDENVDTJSTMO-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307771-63-5
Record name rac-(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-6-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard acylations:

Reaction TypeReagents/ConditionsProductYieldSource
Acyl chloride formationOxalyl chloride (1.5 equiv), DCM, 0°C → RTCorresponding acyl chloride83%
Amide couplingDimethylamine (4.4 equiv), THFN,N-Dimethylcarboxamide derivative83%
EsterificationK₂CO₃, methyl iodide, DMF, RTMethyl ester90.5%

Analytical Data :

  • Methyl ester derivative: LCMS m/z 273/275 (M+H) .

  • N-tert-butylcarboxamide: [α]D = +13.3° (CH₂Cl₂) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling:

ReactionCatalytic SystemProductYieldSource
Suzuki-Miyaura couplingPd(OAc)₂, JohnPhos, NaOtBu, 1,4-dioxane, 110°CPiperazine-substituted derivative52%
Buchwald-Hartwig aminationPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°CAryl amine-functionalized cyclopropane76%

Key Findings :

  • Electron-deficient aryl bromides require bulky phosphine ligands (e.g., JohnPhos) for efficient coupling .

  • Steric hindrance from the cyclopropane ring slows reaction kinetics compared to planar arenes .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

ReactionConditionsProductYieldSource
Nucleophilic attack by benzyl alcoholt-BuOK, 18-crown-6, DMSO, RTBenzyl ether derivative61%
Acid-catalyzed hydrolysis6 N HCl, RT1,2-Diol intermediateQuant.

Mechanistic Insight :

  • Ring-opening follows a "non-concerted" pathway due to steric protection of the transannular C–C bond .

Stability and Handling

  • Thermal stability : Decomposes above 200°C without melting.

  • Light sensitivity : Bromine substituent necessitates amber glass storage .

This reactivity profile positions the compound as a versatile intermediate for drug discovery and materials science. Continued research focuses on enantioselective functionalization and novel cross-coupling methodologies .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity. The presence of the bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may improve its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of cyclopropane carboxylic acids can exhibit significant anticancer properties. For instance, compounds structurally related to (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid have been evaluated for their ability to inhibit various kinases involved in cancer progression. A study highlighted the importance of molecular docking studies which showed promising binding affinities to Aurora A kinase, suggesting that such compounds could be developed into selective inhibitors for cancer therapy .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and infections.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a pathway for developing new anti-inflammatory agents based on this compound.

Antiviral Applications

Recent patents have reported the antiviral activity of related compounds against respiratory syncytial virus (RSV). These findings indicate that this compound could be a candidate for further investigation in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropane ring or phenyl substituents can lead to variations in biological activity.

Modification Effect on Activity
Addition of halogensIncreased lipophilicity and binding affinity
Alteration of carboxylic acid groupChanges in solubility and metabolic stability

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

Synthesis and Evaluation

One study synthesized a series of cyclopropane derivatives and assessed their anticancer activities through cell viability assays on various cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range, indicating significant potency against tumor cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in cancer pathways. These studies revealed critical interactions with active site residues, supporting further optimization efforts .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropane ring can also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

The following table compares key structural and functional attributes:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Positions) Biological Activity/Notes Reference
(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid (Target) C₁₀H₉BrFO₂ 259.08 Br (2), F (6) Rigid scaffold; potential bioactivity inferred from analogs
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 F (4) Hazardous (H301: toxic if swallowed)
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 Cl (2) No direct bioactivity data
(1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid C₁₃H₁₈BrO₂ 307.19 Br-substituted dienyl chain Anti-inflammatory: 43.01% NO inhibition in RAW264.7 cells

Key Observations :

  • Halogen Position: The 2,6-dihalogenation in the target compound may enhance steric hindrance and electronic effects compared to mono-halogenated analogs (e.g., 4-F or 2-Cl derivatives). This could influence receptor binding or metabolic stability.
  • Anti-Inflammatory Activity: The bromo-dienyl analog (C₁₃H₁₈BrO₂) demonstrates significant anti-inflammatory activity (43.01% NO inhibition), suggesting that extended hydrophobic chains may improve efficacy .
  • Safety Profile : The 4-fluoro derivative (C₁₀H₉FO₂) is flagged as hazardous (H301), highlighting the importance of substituent position on toxicity .

Non-Halogenated Cyclopropane Analogs

Compound Name Molecular Formula Molecular Weight Substituents Notes Reference
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid C₈H₈O₃ 152.15 Furan (3) Solid, white-to-yellow crystalline form
trans-2-Cyanocyclopropane-1-carboxylic acid C₅H₅NO₂ 111.10 CN (trans) CAS 39891-82-2; potential intermediate
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 COOMe (1R,2S) CAS 88335-86-8; stereoisomer impacts reactivity

Key Observations :

  • Heterocyclic vs. Phenyl Substituents : The furan-substituted analog (C₈H₈O₃) lacks halogens but introduces an oxygen heterocycle, which may alter solubility and hydrogen-bonding capacity .

Biological Activity

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

  • IUPAC Name: 2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
  • Molecular Formula: C10H8BrF O2
  • Molecular Weight: 259.07 g/mol
  • CAS Number: 30234927

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain cyclopropane derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells. A study demonstrated that cyclopropane derivatives can modulate pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells. Specifically, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .

Neuroprotective Effects

Neuroprotection is another area where this compound may play a role. Research suggests that cyclopropane derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses .

Case Study 1: Anti-inflammatory Activity

In a controlled study evaluating the anti-inflammatory effects of various cyclopropane derivatives, this compound was found to significantly reduce inflammation markers in a murine model of acute inflammation. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its efficacy against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .

Research Findings Summary Table

Biological ActivityMechanismIC50/ED50 ValuesReference
Anti-inflammatoryInhibition of COX-2 and iNOS<0.001 μM
AnticancerInduction of apoptosis15 µM (breast cancer)
NeuroprotectiveROS inhibitionN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Cyclopropanation is a critical step, often achieved using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo precursors. For example, asymmetric cyclopropanation can be optimized by tuning chiral ligands (e.g., bis-oxazoline) to enhance stereoselectivity . The bromo and fluoro substituents on the phenyl ring are typically introduced via Suzuki coupling or nucleophilic aromatic substitution prior to cyclopropane ring formation .
  • Data Note : Racemic mixtures (e.g., "rac-" prefix in ) may require chiral resolution techniques (e.g., HPLC with chiral stationary phases) to isolate the (1R,2R)-enantiomer.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental NMR data (e.g., 1^1H and 13^{13}C chemical shifts, coupling constants) with computed spectra from density functional theory (DFT) .
  • Example : The trans-configuration of the cyclopropane ring can be validated via 3JHH^3J_{HH} coupling constants (~5–8 Hz for trans vs. <2 Hz for cis) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19^{19}F NMR is critical for verifying the fluorine substituent’s position (δ ~ -110 to -120 ppm for aromatic F) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C10_{10}H9_9BrFO2_2; exact mass 259.08) .
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and O-H stretches (~2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of the 2-bromo-6-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing bromo and fluoro groups activate the phenyl ring for nucleophilic aromatic substitution (e.g., replacing Br with amines) but deactivate it for electrophilic substitution. Steric hindrance at the 2- and 6-positions may limit accessibility for bulky reagents .
  • Case Study : In Suzuki-Miyaura coupling, the bromo group can be replaced with aryl/heteroaryl boronic acids under Pd catalysis, while the fluorine remains inert .

Q. What strategies mitigate side reactions during cyclopropanation (e.g., ring-opening or diastereomer formation)?

  • Optimization :

  • Use low-temperature conditions (-20°C to 0°C) to suppress ring-opening.
  • Employ slow addition of diazo compounds to minimize dimerization.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) can improve diastereoselectivity .

Q. How does the compound’s stereochemistry impact its biological activity in drug discovery?

  • Case Study : In anti-inflammatory studies ( ), the (1R,2R)-configuration of a related cyclopropane derivative showed 43% inhibition of NO production in macrophages, likely due to optimal binding to target enzymes (e.g., cyclooxygenase-2). Stereochemical mismatches (e.g., 1S,2S) reduced activity by >50% .

Data Contradiction Analysis

Q. Discrepancies in reported molecular weights: How should researchers reconcile variations?

  • Resolution : lists molecular weights of 258.09 and 259.08 for similar compounds. These differences arise from isotopic variations (e.g., 79^{79}Br vs. 81^{81}Br) or calculation methods (exact vs. average mass). Always use exact mass for HRMS validation .

Applications in Academic Research

Q. Can this compound serve as a precursor for bioactive molecules?

  • Example : The cyclopropane-carboxylic acid moiety is a key intermediate in protease inhibitors (e.g., HCV NS3/4A inhibitors). The bromo group allows further functionalization to introduce pharmacophores .

Methodological Tables

Parameter Details Reference
Synthetic Yield 65–75% for enantioselective cyclopropanation using Rh(II) catalysts
Enantiomeric Excess Up to 95% ee with chiral bis-oxazoline ligands
Biological Activity 43% NO inhibition in RAW264.7 cells (related derivative)

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